N-Methylbenzohydrylamine hydrochloride
Overview
Description
N-Methylbenzohydrylamine hydrochloride is a chemical compound with the molecular formula C14H16ClN and a molecular weight of 233.73 g/mol. It is commonly used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzohydrylamine hydrochloride can be synthesized through the reductive N-methylation of nitro compounds. This method involves the sequential hydrogenation and methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reductive N-methylation processes. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzohydrylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalysts), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions include various amines, substituted benzohydrylamines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methylbenzohydrylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methylbenzohydrylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylbenzohydrylamine hydrochloride include:
4-Methylbenzhydrylamine hydrochloride: Used in similar applications and has comparable chemical properties.
N-Methylhydroxylamine hydrochloride: Another related compound with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in peptide synthesis and other organic synthesis processes makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N-methyl-1,1-diphenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11,14-15H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEPNXQROVPAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388630 | |
Record name | N-Methylbenzohydrylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-97-9 | |
Record name | NSC34675 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylbenzohydrylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1,1-diphenylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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